

Vecabrutinib fenebrutinib ARQ531 comparative residence time

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Compound Focus: Vecabrutinib

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Comparative Analysis of BTK Inhibitors

The data in the table below is primarily sourced from a Phase Ib/II study of **vecabrutinib**, which included *in vitro* cellular assays to compare these non-covalent BTK inhibitors [1] [2]. Residence time is a key pharmacological property that refers to the time a drug remains bound to its target. A longer residence time is often associated with more durable target coverage and can impact clinical efficacy [1].

Inhibitor	BTK Residence Time (minutes)	IC ₅₀ (nM)	Binding Mode	Key Rationale & Notes
Vecabrutinib	15 [1]	18.4 [1]	Non-covalent, reversible [1]	Designed to overcome C481 resistance; short residence time may explain limited clinical activity [1].
ARQ 531	128 [1]	32.9 [1]	Non-covalent, reversible [1]	Similar <i>in vitro</i> potency to vecabrutinib but significantly longer residence time, correlating with greater observed clinical efficacy [1].

Inhibitor	BTK Residence Time (minutes)	IC ₅₀ (nM)	Binding Mode	Key Rationale & Notes
Fenebrutinib	557 [1]	7.04 [1]	Non-covalent, reversible [1] [3]	Demonstrated high <i>in vitro</i> potency and a very long residence time, yet showed limited clinical activity in patients previously treated with ibrutinib [1].
Pirtobrutinib (LOXO-305)	314 [1]	Information not in sources	Non-covalent, reversible [1]	Provided as a reference; it is an effective agent with a long residence time and half-life (~20 hours) [1].

The data suggests that while a long residence time is likely important for clinical efficacy, it is not the sole determining factor. For instance, fenebrutinib has the longest residence time but showed limited clinical activity in the resistant setting, indicating that other properties also play a critical role [1].

Experimental Protocols for Key Data

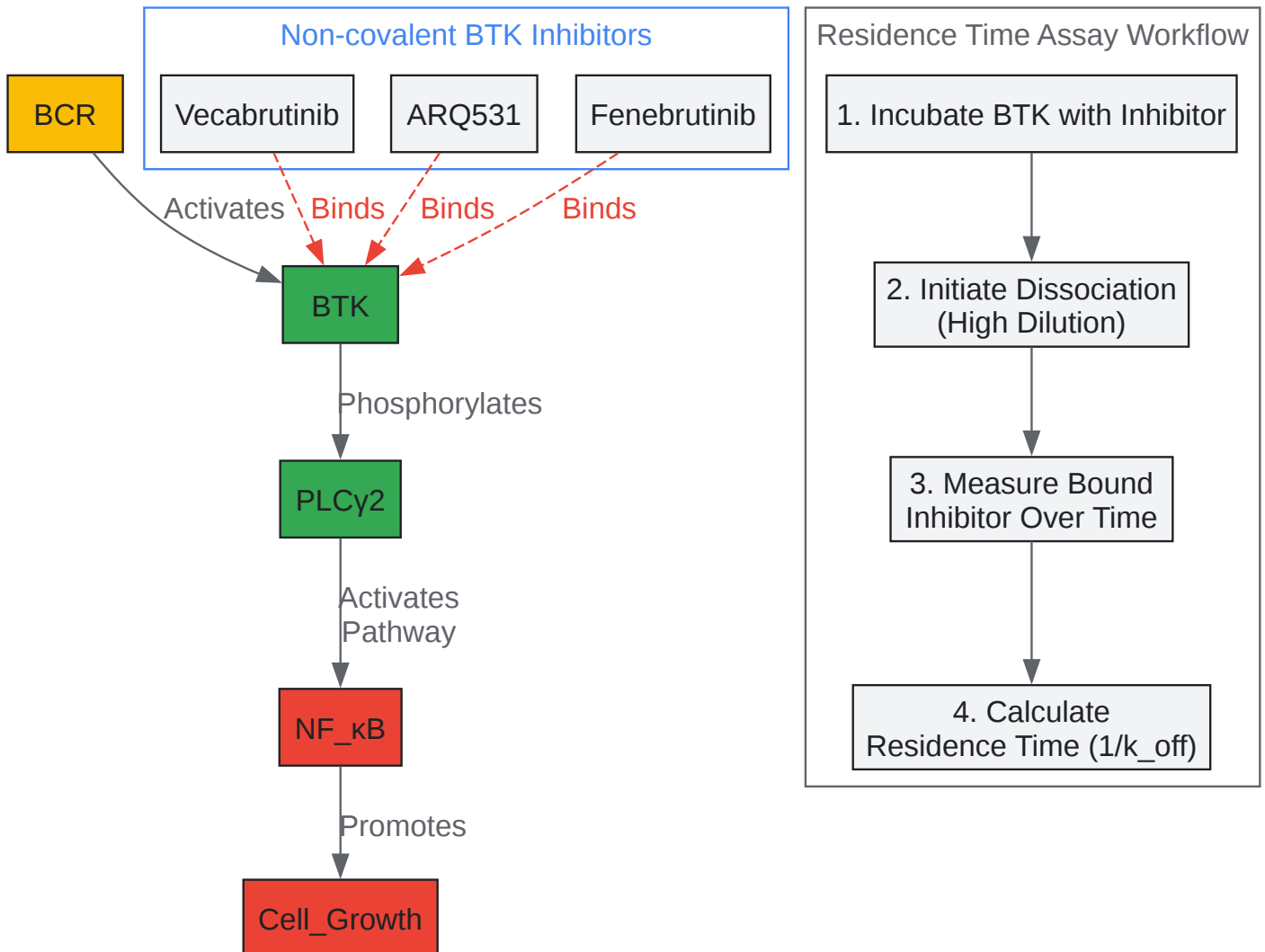
The comparative data for residence time and IC₅₀ likely originated from standardized *in vitro* cellular assays, though the provided sources do not detail the specific protocols used for these particular measurements [1].

- **BTK Residence Time Assay:** This measures the dissociation rate of the inhibitor from the BTK enzyme. The general methodology involves:
 - **Pre-binding:** Incubating the BTK enzyme (wild-type or mutant) with the inhibitor to allow complex formation.
 - **Dissociation Initiation:** The inhibitor-BTK mixture is diluted extensively or a buffer with a high concentration of a competing ligand is added. This drastically reduces the probability of dissociated inhibitor re-binding, allowing the measurement of the natural dissociation rate.
 - **Time-Course Measurement:** The amount of inhibitor still bound to BTK is measured at various time points after dissociation is initiated. This can be done using methods like surface plasmon resonance (SPR) for purified systems or more complex cellular binding assays.

- **Data Analysis:** The loss of bound inhibitor over time is plotted, and the residence time is calculated as the reciprocal of the dissociation rate constant ($1/k_{\text{off}}$) [1].
- **Cellular IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) measures a compound's potency in a cellular environment.
 - **Cell Culture:** A cell line dependent on BTK signaling (e.g., a B-cell malignancy line) is cultured and exposed to a range of concentrations of the BTK inhibitor.
 - **Stimulation and Readout:** The B-cell receptor (BCR) signaling pathway is stimulated. A key downstream readout is the phosphorylation status of BTK itself (e.g., at Tyr-223) or its substrate, PLC γ 2. This is typically quantified using phospho-specific antibodies in assays like Western blotting or flow cytometry.
 - **Dose-Response Curve:** The percentage of inhibition of phosphorylation is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration at which 50% of the signal is inhibited [1].

BTK Signaling and Experimental Workflow

The following diagram illustrates the BTK signaling pathway and the points inhibited by the drugs, as well as the general workflow for determining residence time.



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Insights on Limited Clinical Translation

The search results specifically investigate why the strong preclinical data for **vecabrutinib** did not translate into robust clinical responses. The analysis points to several factors beyond residence time and IC_{50} that are critical for clinical success [1]:

- **Pharmacokinetic (PK) Properties:** Effective non-covalent BTK inhibitors like pirtobrutinib and ARQ 531 have relatively long half-lives (approximately 20 and 55 hours, respectively). In contrast,

vecabrutinib, fenebrutinib, and others with limited clinical activity have reported shorter half-lives (ranging from 4 to 14 hours). A short half-life may lead to insufficient target coverage between dosing intervals [1].

- **High Protein Binding:** **Vecabrutinib** is highly protein-bound (98.7%), which can significantly reduce the fraction of free, pharmacologically active drug available to inhibit BTK in tissues [1].
- **Tissue Distribution:** The drug may not be consistently distributed from the blood to disease sites (e.g., lymph nodes, bone marrow), resulting in sub-therapeutic concentrations where they are needed most [1].

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To cite this document: Smolecule. [Vecabrutinib fenebrutinib ARQ531 comparative residence time].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b546650#vecabrutinib-fenebrutinib-arq531-comparative-residence-time>]

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